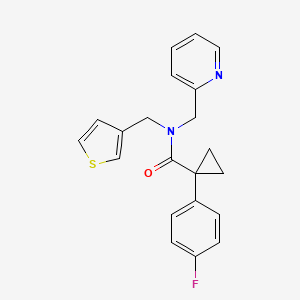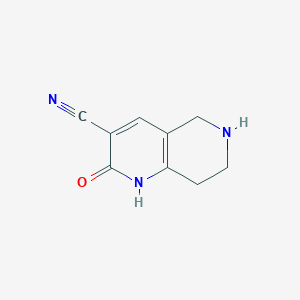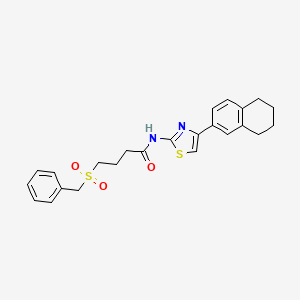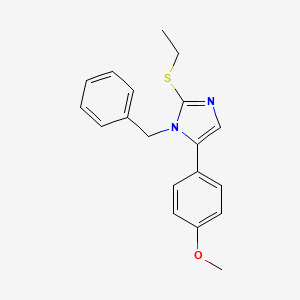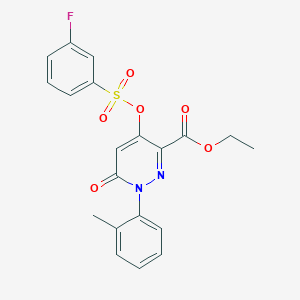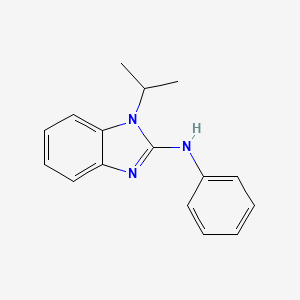
N-phenyl-1-propan-2-yl-2-benzimidazolamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
N-phenyl-1-propan-2-yl-2-benzimidazolamine, as part of the benzimidazole class, has applications in antifungal and antimicrobial therapies. Benzimidazoles bind to fungal β-tubulin, a process critical in developing antifungal strategies, especially in addressing drug resistance in fungal infections (Hollomon et al., 1998). Moreover, benzimidazole derivatives exhibit a range of pharmacological activities, including antimicrobial effects, which are essential in developing new therapeutic agents (Salahuddin et al., 2017).
Anticancer Potential
The anticancer properties of benzimidazole derivatives, including this compound, are significant. These compounds have shown effectiveness in binding DNA and causing cellular DNA lesions, leading to cytotoxicity in cancer cell lines (Paul et al., 2015). Moreover, novel benzimidazole derivatives have demonstrated strong antiproliferative effects on tumor cell lines, suggesting their potential as chemotherapeutic agents (Racané et al., 2010).
DNA Binding and Minor Groove Binding Agents
Benzimidazole compounds, including this compound, have shown promise as DNA-binding agents. They can effectively bind to the minor groove of DNA, which is crucial for developing new drugs targeting DNA replication and transcription processes (Bailly et al., 2003). This binding specificity could lead to new antitumor drugs with a unique mechanism of action.
Synthesis and Optimization in Medicinal Chemistry
The synthesis of benzimidazoles, including this compound, is a vital area of research. Optimizing the synthesis processes can lead to more efficient production of these compounds, which is crucial for their application in medicinal chemistry. Innovative synthesis methods, such as high-temperature water synthesis, have been explored to improve yields and environmental sustainability (Dudd et al., 2003).
Green Chemistry and Antioxidant Properties
The green synthesis of benzimidazoles, including this compound, represents an important direction in sustainable chemistry. Such approaches not only offer environmental benefits but also explore the antioxidant properties of these compounds, which could have implications in various therapeutic applications (Kathirvelan et al., 2013).
Mecanismo De Acción
Target of Action
Imidazole derivatives, to which this compound belongs, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that some benzimidazole derivatives exhibit their antibacterial activity by competing with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .
Biochemical Pathways
aeruginosa at low submicromolar concentrations .
Pharmacokinetics
It’s known that imidazole, the core structure of this compound, is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
It’s known that some benzimidazole derivatives have shown antiproliferative activity against certain cell lines .
Action Environment
It’s known that environmental degradation has been associated with increased cancer incidence , suggesting that environmental factors could potentially influence the efficacy of anticancer drugs.
Propiedades
IUPAC Name |
N-phenyl-1-propan-2-ylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12(2)19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFHLVODYOCOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2882710.png)

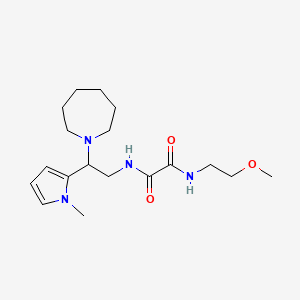
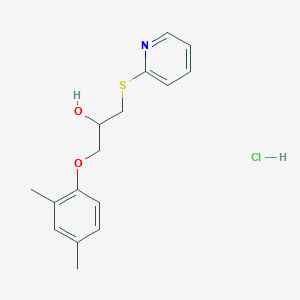
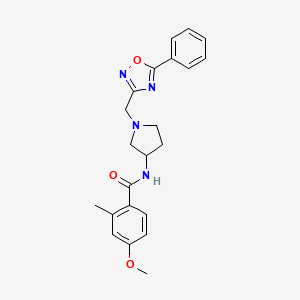
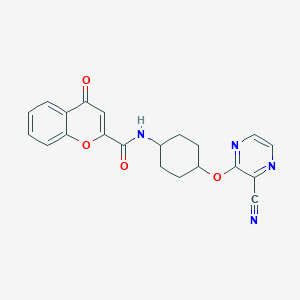
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2882719.png)
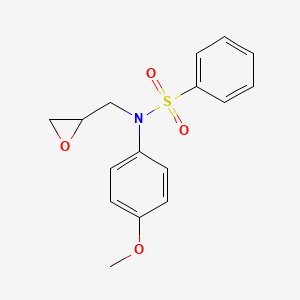
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)
